molecular formula C8H7NO2 B049923 (2,4-Dihydroxyphenyl)acetonitrile CAS No. 57576-34-8

(2,4-Dihydroxyphenyl)acetonitrile

Cat. No.: B049923
CAS No.: 57576-34-8
M. Wt: 149.15 g/mol
InChI Key: SSUJMKQLZZYAFW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

(2,4-Dihydroxyphenyl)acetonitrile is a natural compound found in Erica scoparia The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It is known that the compound is involved in the degradation of 3-(2,4-dihydroxyphenyl)-propionic acid

Result of Action

It is known that the compound has a role in the degradation of certain compounds . The specific molecular and cellular effects of this action require further investigation.

Action Environment

It is known that the compound is found in erica scoparia , suggesting that it may be influenced by the plant’s environment

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,4-Dihydroxyphenyl)acetonitrile can be synthesized through various methods. One common method involves the reaction of benzoic anhydride with hydrochloric acid. Initially, methyl benzoate undergoes transesterification with water to produce benzoic acid. Subsequently, benzoic acid reacts with phosphorus trichloride to form benzoyl chloride, which then reacts with ammonia to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: (2,4-Dihydroxyphenyl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines .

Scientific Research Applications

(2,4-Dihydroxyphenyl)acetonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Hydroxyphenylacetic acid
  • 4-Hydroxyphenylacetic acid
  • 2,4-Dihydroxybenzoic acid

Comparison: (2,4-Dihydroxyphenyl)acetonitrile is unique due to its combination of hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophilicity and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUJMKQLZZYAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566258
Record name (2,4-Dihydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57576-34-8
Record name (2,4-Dihydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of finding (2,4-Dihydroxyphenyl)acetonitrile in Erica scoparia?

A1: The research article states that both 2-Hydroxyphenyl acetic acid and this compound were isolated from Erica scoparia []. This suggests that these compounds are naturally occurring within this plant species. Further research would be needed to determine the potential roles these compounds play in the plant's biology and their potential applications.

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